

An In-depth Technical Guide to 4-(BenzylOxy)-2-bromo-1-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(BenzylOxy)-2-bromo-1-nitrobenzene

Cat. No.: B022723

[Get Quote](#)

This technical guide provides a comprehensive overview of **4-(benzyloxy)-2-bromo-1-nitrobenzene**, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, chemical properties, and potential applications, with a focus on its role as a precursor to medicinally relevant scaffolds.

Physicochemical Properties

4-(BenzylOxy)-2-bromo-1-nitrobenzene is a substituted aromatic compound with the molecular formula $C_{13}H_{10}BrNO_3$. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	308.13 g/mol	[1]
Exact Mass	306.98441 Da	[1]
Molecular Formula	C ₁₃ H ₁₀ BrNO ₃	[1]
InChI Key	HUELJXGNXNSEQJ-UHFFFAOYSA-N	[1]
CAS Number	383868-64-2	[1]
Topological Polar Surface Area	55.1 Å ²	[1]

Synthesis

The synthesis of **4-(benzyloxy)-2-bromo-1-nitrobenzene** can be efficiently achieved through a two-step process, commencing with the bromination of 4-nitrophenol, followed by a Williamson ether synthesis.

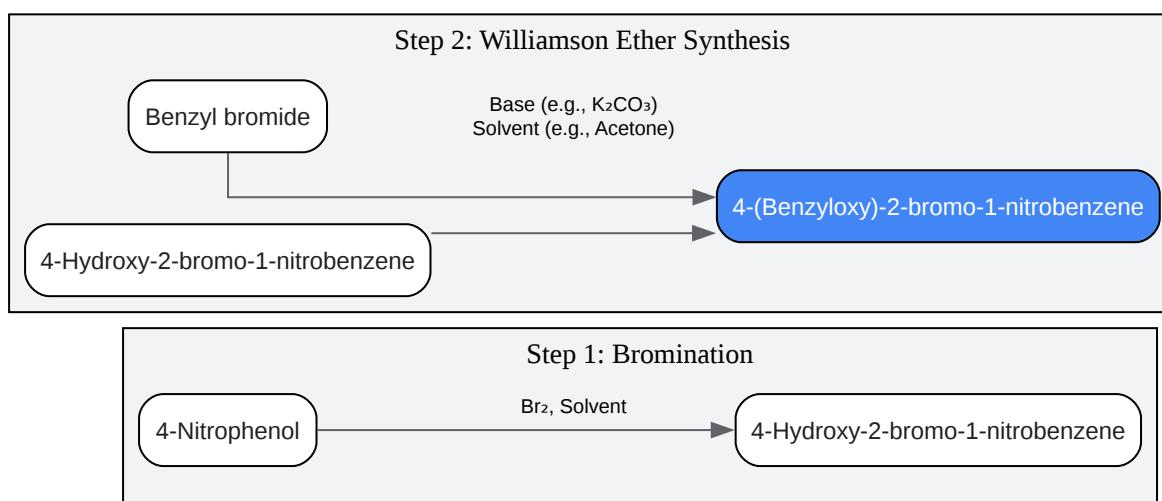
Step 1: Synthesis of 4-Hydroxy-2-bromo-1-nitrobenzene

The initial step involves the regioselective bromination of 4-nitrophenol. The hydroxyl group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. Due to the para-position being occupied by the nitro group, bromination is directed to the ortho position relative to the hydroxyl group.

Experimental Protocol:

- Materials: 4-nitrophenol, Bromine (Br₂), and a suitable solvent such as acetic acid or chloroform.
- Procedure:
 - Dissolve 4-nitrophenol in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
 - Cool the solution in an ice bath.

- Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of 4-nitrophenol.
- After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-2-bromo-1-nitrobenzene.
- The crude product can be purified by recrystallization or column chromatography.


Step 2: Williamson Ether Synthesis of 4-(Benzylxy)-2-bromo-1-nitrobenzene

The second step is a classic Williamson ether synthesis, where the phenoxide of 4-hydroxy-2-bromo-1-nitrobenzene acts as a nucleophile, attacking benzyl bromide in an S_N2 reaction to form the desired ether.^{[2][3]}

Experimental Protocol:

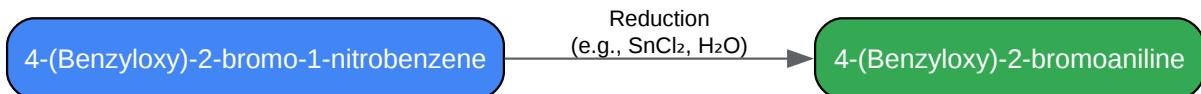
- Materials: 4-hydroxy-2-bromo-1-nitrobenzene, Benzyl bromide, a base (e.g., potassium carbonate (K_2CO_3) or sodium hydride (NaH)), and a polar aprotic solvent (e.g., acetone, acetonitrile, or dimethylformamide (DMF)).^{[2][4]}
- Procedure:
 - To a solution of 4-hydroxy-2-bromo-1-nitrobenzene in the chosen solvent, add the base (e.g., K_2CO_3).
 - Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide.

- Add benzyl bromide to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
- Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
- Remove the solvent under reduced pressure.
- Dissolve the residue in an organic solvent and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude **4-(benzyloxy)-2-bromo-1-nitrobenzene**.
- The product can be further purified by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **4-(benzyloxy)-2-bromo-1-nitrobenzene**.

Chemical Reactivity and Potential Applications


4-(BenzylOxy)-2-bromo-1-nitrobenzene is a versatile intermediate due to the presence of three key functional groups: a nitro group, a bromo substituent, and a benzyloxy ether.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group to form 4-(benzyloxy)-2-bromoaniline. This transformation is pivotal as substituted anilines are crucial pharmacophores in medicinal chemistry.^[5]

Experimental Protocol for Reduction:

- Materials: **4-(BenzylOxy)-2-bromo-1-nitrobenzene**, a reducing agent (e.g., tin(II) chloride (SnCl_2), iron powder (Fe) in acidic medium, or catalytic hydrogenation with $\text{H}_2/\text{Pd-C}$).
- Procedure (using SnCl_2):
 - Dissolve **4-(BenzylOxy)-2-bromo-1-nitrobenzene** in a suitable solvent like ethanol or ethyl acetate.
 - Add an excess of tin(II) chloride dihydrate.
 - Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide.
 - Extract the product with an organic solvent.
 - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(benzyloxy)-2-bromoaniline.

[Click to download full resolution via product page](#)

Caption: Reduction of the nitro group to form the corresponding aniline.

Applications in Medicinal Chemistry

The resulting 4-(benzyloxy)-2-bromoaniline is a valuable scaffold for the synthesis of various biologically active molecules. Substituted anilines are key components in many kinase inhibitors, which are a major class of anticancer drugs.^[6] The amino group can be further functionalized, and the bromo substituent provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further diversity. The benzyloxy group can also be cleaved to reveal a phenol if required.

The general structure of 4-(benzyloxy)-2-bromoaniline allows for the exploration of structure-activity relationships in drug discovery programs targeting kinases and other enzymes.

Spectroscopic Data

While experimental spectroscopic data for **4-(benzyloxy)-2-bromo-1-nitrobenzene** is not readily available in the public domain, its spectral characteristics can be predicted based on the analysis of its functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the substituted benzene ring and the benzyl group, as well as the benzylic methylene protons.

Predicted ¹H NMR Chemical Shifts:

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Benzylic CH ₂	~5.2	Singlet
Aromatic protons (benzyl group)	7.3 - 7.5	Multiplet
Aromatic proton (ortho to -NO ₂)	~8.0	Doublet
Aromatic proton (ortho to -Br)	~7.2	Doublet of doublets
Aromatic proton (ortho to -OCH ₂ Ph)	~7.1	Doublet

Note: These are estimated values and can vary depending on the solvent and the spectrometer frequency. The electron-withdrawing nitro group will cause the adjacent proton to be significantly deshielded and appear at a higher chemical shift (downfield).[\[7\]](#)

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

Carbon	Predicted Chemical Shift (δ , ppm)
Benzylic CH ₂	~71
Aromatic C (C-O)	~158
Aromatic C (C-NO ₂)	~142
Aromatic C (C-Br)	~115
Aromatic CHs (substituted ring)	110 - 130
Aromatic C (ipso, benzyl)	~136
Aromatic CHs (benzyl)	127 - 129

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹)
Aromatic C-H stretch	3100 - 3000
Aliphatic C-H stretch (CH ₂)	2950 - 2850
Asymmetric N-O stretch (NO ₂)	1550 - 1510
Symmetric N-O stretch (NO ₂)	1360 - 1330
Aromatic C=C stretch	1600 - 1450
C-O-C stretch (ether)	1275 - 1200
C-Br stretch	680 - 515

The IR spectrum of the related compound nitrobenzene shows strong absorptions for the nitro group around 1525 cm⁻¹ and 1345 cm⁻¹.^[8]

Mass Spectrometry (MS)

The mass spectrum (Electron Ionization) will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Predicted Mass Spectrum Fragments:

m/z	Fragment
307/309	[M] ⁺ (due to ⁷⁹ Br and ⁸¹ Br isotopes)
91	[C ₇ H ₇] ⁺ (tropylium ion, characteristic for benzyl groups)
216/218	[M - C ₇ H ₇] ⁺

The mass spectrum of the similar compound 4-benzyloxybromobenzene shows a prominent peak at m/z 91, corresponding to the tropylidium ion, which is a strong indicator of the benzyl group.[9]

Conclusion

4-(BenzylOxy)-2-bromo-1-nitrobenzene is a valuable and versatile synthetic intermediate. Its straightforward synthesis via bromination of 4-nitrophenol followed by a Williamson ether synthesis makes it readily accessible. The presence of multiple functional groups allows for a variety of subsequent chemical transformations, most notably the reduction of the nitro group to form a substituted aniline. This aniline derivative holds significant potential as a scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. The predicted spectroscopic data provided in this guide will aid researchers in the characterization of this compound and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(BenzylOxy)-4-bromo-2-nitrobenzene | C₁₃H₁₀BrNO₃ | CID 11278242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. prepchem.com [prepchem.com]
- 6. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Benzene, nitro- [webbook.nist.gov]
- 9. 4-Benzyloxybromobenzene [webbook.nist.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(BenzylOxy)-2-bromo-1-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b022723#literature-review-of-4-benzylOxy-2-bromo-1-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com